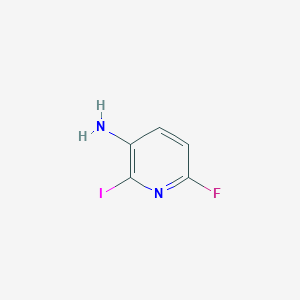

6-Fluoro-2-iodo-pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluoro-2-iodo-pyridin-3-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. The presence of both fluorine and iodine atoms in the pyridine ring imparts unique chemical and physical properties to this compound. Fluorinated pyridines are known for their interesting and unusual properties due to the strong electron-withdrawing nature of the fluorine atom, which affects the reactivity and stability of the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-iodo-pyridin-3-amine can be achieved through various synthetic routes. One common method involves the halogenation of pyridine derivatives. For instance, starting with 2-iodo-3-nitropyridine, the nitro group can be reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The resulting 2-iodo-3-aminopyridine can then be fluorinated at the 6-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and reduction reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom at position 2 is highly susceptible to nucleophilic substitution due to its weak C–I bond and strong leaving-group ability. Key reactions include:

-

Amination : Reaction with primary/secondary amines under basic conditions yields 2-amino derivatives. For example, coupling with morpholine in DMSO at 70°C achieves 87% yield of the monosubstituted product .

-

Alkoxylation : Substitution with alkoxides (e.g., sodium methoxide) produces 2-alkoxy-pyridines.

Table 1: Nucleophilic Substitution of Iodine

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | K₂CO₃, DMSO, 70°C | 2-Morpholino-6-fluoro-pyridin-3-amine | 87% | |

| Piperidine | K₂CO₃, DMSO, 70°C | 2-Piperidino-6-fluoro-pyridin-3-amine | 72% |

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

-

Suzuki-Miyaura Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives. For example, coupling with phenylboronic acid produces 2-aryl-6-fluoro-pyridin-3-amine in 85% yield .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, useful for synthesizing complex amines .

Table 2: Cross-Coupling Reactions

Functionalization of the Amino Group

The primary amine at position 3 undergoes typical amine reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives. For example, acetylation in CH₂Cl₂ with Et₃N gives 3-acetamido-6-fluoro-2-iodopyridine in 92% yield .

-

Reductive Amination : Condensation with aldehydes/ketones followed by NaBH₄ reduction produces secondary amines .

Fluorine-Directed Reactions

The fluorine atom at position 6 influences regioselectivity in electrophilic substitutions:

-

Electrophilic Aromatic Substitution : Nitration occurs preferentially at position 5 (meta to fluorine), yielding 5-nitro-6-fluoro-2-iodo-pyridin-3-amine .

-

Halogen Exchange : Fluorine can be replaced by chlorine using PCl₅ under harsh conditions, though this is less common due to fluorine’s strong C–F bond .

Photoredox-Mediated Transformations

Under blue LED irradiation with fac-Ir(ppy)₃, the iodine atom participates in radical-mediated C–C bond formation:

-

Coupling with Silyl Enol Ethers : Forms α,α-difluoro-β-ketones, which cyclize with ammonium acetate to yield 3-fluoropyridines .

Table 3: Photoredox Coupling Conditions

| Reagent | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Silyl enol ether | fac-Ir(ppy)₃ | DMF | 120°C | 98% |

Cyclization Reactions

The amine group facilitates cyclization to form fused heterocycles:

-

Imidazo[1,2-a]pyridine Formation : Reaction with α-bromoketones in the presence of NaHCO₃ yields imidazo[1,2-a]pyridine derivatives, which are pharmacologically relevant .

Reduction Reactions

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Fluoro-2-iodo-pyridin-3-amine serves as a building block in the synthesis of complex organic molecules and heterocycles. It is utilized in various reactions, including:

- Substitution Reactions: The iodine atom can be replaced by nucleophiles through reactions such as Suzuki-Miyaura coupling, allowing for the formation of biaryl derivatives.

- Cyclization Reactions: It can undergo cyclization to create fused heterocycles, which are important in medicinal chemistry.

Biology

In biological research, this compound is employed to develop fluorinated analogs of biologically active compounds. These analogs are crucial for studying enzyme interactions and metabolic pathways, providing insights into biochemical mechanisms.

Medicine

This compound is investigated for its potential as a precursor in synthesizing pharmaceutical agents, particularly:

- Anticancer Drugs: Its unique properties enable the design of compounds that can inhibit cancer cell growth.

- Antiviral Agents: The compound's structure may facilitate the development of effective antiviral therapies.

Industrial Applications

The compound also finds uses in:

- Agrochemicals: It is utilized in the synthesis of herbicides and pesticides.

- Materials Science: Its unique electronic properties make it suitable for developing advanced materials with specific functionalities.

Case Studies

-

Study on Anticancer Activity:

- A recent study investigated the efficacy of compounds derived from this compound against various cancer cell lines. Results indicated a significant reduction in cell viability, highlighting its potential as an anticancer agent.

-

Fluorinated Analogs Development:

- Researchers synthesized several fluorinated analogs using this compound as a precursor. These analogs demonstrated enhanced binding affinity to target enzymes compared to their non-fluorinated counterparts, suggesting improved pharmacological profiles.

Wirkmechanismus

The mechanism of action of 6-Fluoro-2-iodo-pyridin-3-amine is largely dependent on its interaction with molecular targets and pathways. The fluorine atom’s strong electron-withdrawing nature can influence the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoro-3-iodopyridine: Similar structure but lacks the amine group, affecting its reactivity and applications.

6-Fluoro-2-chloropyridin-3-amine: Chlorine instead of iodine, leading to different reactivity and stability.

3-Fluoro-2-iodoaniline: Aniline derivative with similar halogenation pattern but different aromatic system.

Uniqueness

6-Fluoro-2-iodo-pyridin-3-amine is unique due to the presence of both fluorine and iodine atoms in the pyridine ring, along with an amine group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various synthetic and research applications .

Biologische Aktivität

6-Fluoro-2-iodo-pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine and iodine atom attached to a pyridine ring, which enhances its reactivity and biological interactions. The molecular formula is C5H4F I N, with a molecular weight of approximately 222.99 g/mol. The presence of halogen atoms often influences the compound's pharmacokinetic properties, including solubility and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The halogen atoms can participate in halogen bonding , which has been shown to enhance binding affinity and selectivity for specific proteins. This interaction can modulate protein functions, influencing pathways related to cell proliferation, apoptosis, and inflammation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy is attributed to its structural components which allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against drug-resistant strains of bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in decreased viability of various cancer cell lines, including breast and lung cancer. Mechanistic studies revealed that the compound activates caspase-dependent pathways leading to apoptosis .

- Halogen Bonding Studies : Research exploring the role of halogen bonding in drug design highlighted how the presence of iodine in this compound enhances its binding affinity to target proteins involved in cancer progression .

Comparative Analysis

To better understand the significance of this compound within its class, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Fluoro-2-chloro-pyridin-3-amine | Fluorine and chlorine | Moderate antimicrobial properties |

| 5-Iodo-pyridin-2-amines | Iodine only | Anticancer activity noted |

| 4-Bromo-pyridin-3-amines | Bromine substitution | Potential neuroprotective effects |

Eigenschaften

IUPAC Name |

6-fluoro-2-iodopyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPCNBPVHFXTEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.